5-Bromo-2-(hydroxymethyl)pyridin-3-ol
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Overview
Description
5-Bromo-2-(hydroxymethyl)pyridin-3-ol: is a chemical compound that belongs to the class of halogenated pyridines It is characterized by the presence of a bromine atom at the 5th position, a hydroxymethyl group at the 2nd position, and a hydroxyl group at the 3rd position of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-(hydroxymethyl)pyridin-3-ol can be achieved through several methods. One common approach involves the bromination of 2-(hydroxymethyl)pyridin-3-ol using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions. The reaction typically takes place in an organic solvent like dichloromethane or acetonitrile at room temperature or slightly elevated temperatures.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentration can enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Types of Reactions: 5-Bromo-2-(hydroxymethyl)pyridin-3-ol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for this purpose include sodium azide, sodium thiolate, and organometallic reagents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution under acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or catalytic hydrogenation using palladium on carbon.
Substitution: Sodium azide in dimethylformamide (DMF) at elevated temperatures.
Major Products Formed:
Oxidation: 5-Bromo-2-(carboxymethyl)pyridin-3-ol.
Reduction: 2-(Hydroxymethyl)pyridin-3-ol.
Substitution: 5-Azido-2-(hydroxymethyl)pyridin-3-ol, 5-Thio-2-(hydroxymethyl)pyridin-3-ol, etc.
Scientific Research Applications
Chemistry: 5-Bromo-2-(hydroxymethyl)pyridin-3-ol is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: In biological research, this compound is used as a probe to study enzyme mechanisms and as a ligand in the development of bioactive molecules.
Medicine: The compound has potential applications in medicinal chemistry for the development of new drugs. Its derivatives may exhibit biological activities such as antimicrobial, antiviral, and anticancer properties.
Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials, including polymers and dyes.
Mechanism of Action
The mechanism of action of 5-Bromo-2-(hydroxymethyl)pyridin-3-ol depends on its specific application. In medicinal chemistry, its biological activity may involve interactions with specific molecular targets such as enzymes, receptors, or nucleic acids. The hydroxymethyl and hydroxyl groups can form hydrogen bonds with target molecules, while the bromine atom can participate in halogen bonding, enhancing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
5-Bromo-2-methylpyridin-3-amine: This compound has a methyl group instead of a hydroxymethyl group, which affects its reactivity and applications.
5-Bromo-2-(2-hydroxyethoxy)pyridin-3-ol: This compound has an ethoxy group instead of a hydroxymethyl group, leading to different chemical properties and uses.
5-Bromo-3-hydroxymethyl-pyridin-2-ol: This is an isomer with the hydroxymethyl group at the 3rd position and the hydroxyl group at the 2nd position.
Uniqueness: 5-Bromo-2-(hydroxymethyl)pyridin-3-ol is unique due to the specific arrangement of its functional groups, which imparts distinct chemical reactivity and potential applications. The presence of both hydroxymethyl and hydroxyl groups on the pyridine ring allows for versatile chemical modifications and interactions with biological targets.
Biological Activity
5-Bromo-2-(hydroxymethyl)pyridin-3-ol is a pyridine derivative that has garnered attention in medicinal chemistry due to its potential biological activities, particularly its antimicrobial and anticancer properties. This article explores the compound's biological activity, synthesis, and relevant case studies, providing a comprehensive overview of its therapeutic potential.
Chemical Structure and Properties
The compound features a bromine atom, a hydroxymethyl group, and a hydroxyl group attached to a pyridine ring. Its molecular formula is C7H8BrNO2 with a molecular weight of approximately 204.02 g/mol. The unique structural characteristics of this compound enhance its reactivity and interactions with biological targets.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against various bacterial strains. A study reported minimum inhibitory concentration (MIC) values as follows:
Bacterial Strain | MIC (µM) |
---|---|
Bacillus subtilis | 4.69 - 22.9 |
Staphylococcus aureus | 5.64 - 77.38 |
Enterococcus faecalis | 8.33 - 23.15 |
Escherichia coli | 2.33 - 156.47 |
Pseudomonas aeruginosa | 13.40 - 137.43 |
Salmonella typhi | 11.29 - 77.38 |
The compound demonstrated moderate to good activity against Gram-positive and Gram-negative bacteria, indicating its potential as an antimicrobial agent .
Anticancer Activity
In addition to its antimicrobial properties, this compound has been investigated for its anticancer effects. Preliminary studies suggest that it may inhibit the proliferation of cancer cells through mechanisms involving the modulation of specific enzymes or receptors associated with tumor growth .
The biological activity of this compound is attributed to its ability to interact with various biological molecules, including enzymes and receptors:
- Enzyme Inhibition : The compound may function as an inhibitor for certain kinases or other enzymes involved in cellular signaling pathways relevant to cancer progression.
- Receptor Modulation : It has been suggested that the compound could bind to specific receptors, potentially altering their activity and leading to therapeutic effects in cancer treatment .
Case Studies
- Study on Antimicrobial Efficacy : A study conducted on the efficacy of various pyridine derivatives found that compounds structurally similar to this compound exhibited varying degrees of antimicrobial activity, reinforcing the significance of structural features in determining biological activity .
- Anticancer Research : In vitro studies have shown that derivatives of pyridine can induce apoptosis in cancer cell lines, suggesting that modifications like those present in this compound might enhance these effects .
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step reactions starting from simpler pyridine derivatives. The presence of both hydroxymethyl and hydroxyl groups is crucial for its biological activity and reactivity.
Synthetic Pathway Example
A common synthetic route involves:
- Bromination of pyridine derivatives.
- Hydroxymethylation using formaldehyde.
- Purification through crystallization or chromatography.
Properties
CAS No. |
1227513-92-9 |
---|---|
Molecular Formula |
C6H6BrNO2 |
Molecular Weight |
204.02 g/mol |
IUPAC Name |
5-bromo-2-(hydroxymethyl)pyridin-3-ol |
InChI |
InChI=1S/C6H6BrNO2/c7-4-1-6(10)5(3-9)8-2-4/h1-2,9-10H,3H2 |
InChI Key |
OKCKXRANMMOMEW-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC(=C1O)CO)Br |
Origin of Product |
United States |
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